molecular formula C6H11NO2 B173972 (R)-2-Aminohex-5-enoic acid CAS No. 103067-78-3

(R)-2-Aminohex-5-enoic acid

Cat. No.: B173972
CAS No.: 103067-78-3
M. Wt: 129.16 g/mol
InChI Key: NPSWHDAHNWWMEG-RXMQYKEDSA-N
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Description

®-2-Aminohex-5-enoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a hex-5-enoic acid chain. This compound is notable for its chiral center, which gives it specific stereochemical properties. The ®-configuration indicates that the compound is the right-handed enantiomer.

Scientific Research Applications

®-2-Aminohex-5-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

The biochemical pathways affected by ®-2-Aminohex-5-enoic acid are currently unknown. The compound’s structure suggests that it may be involved in amino acid metabolism or other related biochemical pathways .

Pharmacokinetics

Factors such as the compound’s chemical stability, solubility, and permeability could influence its bioavailability .

Result of Action

The molecular and cellular effects of ®-2-Aminohex-5-enoic acid’s action are currently unknown. Based on its chemical structure, it may have a variety of potential effects, such as modulating enzyme activity, altering cellular signaling pathways, or affecting cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-2-Aminohex-5-enoic acid. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets. Additionally, genetic factors, such as the expression levels of target proteins, could also influence the compound’s efficacy .

Safety and Hazards

Like all chemicals, amino acids should be handled with care. While they are not typically hazardous in the same way as many industrial chemicals, some can be harmful in large amounts or under certain conditions .

Future Directions

The study of amino acids is crucial in biochemistry, medicine, and pharmacology. Understanding their synthesis, reactions, and functions can lead to the development of new drugs and therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminohex-5-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as hex-5-enoic acid.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods: In industrial settings, the production of ®-2-Aminohex-5-enoic acid may involve:

    Biocatalysis: Using enzymes to catalyze the amination process, ensuring high enantioselectivity.

    Chemical Synthesis: Employing chemical catalysts and chiral auxiliaries to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: ®-2-Aminohex-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond in the hex-5-enoic acid chain can be reduced to form saturated amino acids.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Saturated amino acids.

    Substitution Products: Amides, esters.

Comparison with Similar Compounds

    Lysine: Another amino acid with a similar structure but lacks the double bond.

    Ornithine: Similar in structure but differs in the position of the amino group.

    Citrulline: An intermediate in the urea cycle, structurally similar but with different functional groups.

Uniqueness: ®-2-Aminohex-5-enoic acid is unique due to its specific stereochemistry and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to other amino acids.

Properties

IUPAC Name

(2R)-2-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSWHDAHNWWMEG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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